

# Physical properties of tropylium bromide crystals

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## Compound of Interest

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An In-depth Technical Guide to the Physical Properties of **Tropylium Bromide** Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **tropylium bromide** ( $C_7H_7Br$ ), an aromatic, ionic organic compound. The information presented herein is intended for use by professionals in research, scientific, and drug development fields. This document details the compound's structural, thermal, solubility, and spectroscopic characteristics, supported by detailed experimental protocols and logical workflows.

## Core Physical and Chemical Properties

**Tropylium bromide** is the salt of the tropylium cation ( $[C_7H_7]^+$ ) and a bromide anion ( $Br^-$ ). The tropylium cation is a planar, cyclic, and aromatic system containing 6  $\pi$ -electrons, which satisfies Hückel's rule for aromaticity.<sup>[1]</sup> This aromatic stabilization and ionic character are responsible for its unique properties, such as its notable stability and high melting point compared to other organic halides.<sup>[1][2]</sup> It presents as yellow prisms when crystallized from ethanol.<sup>[3]</sup>

## Data Summary

The quantitative physical properties of **tropylium bromide** are summarized in the table below for easy reference and comparison.

Property	Value	Notes
Molecular Formula	C <sub>7</sub> H <sub>7</sub> Br	
Molecular Weight	171.03 g/mol	[3][4]
Appearance	Yellow prisms	Crystallized from ethanol.[3]
Melting Point	203 °C (decomposes)	[3] A high melting point for an organic compound, indicative of its ionic nature.[2]
Solubility	- Freely soluble in water- Practically insoluble in nonpolar solvents (e.g., ether, CCl <sub>4</sub> )	Dissociates in water.[2][3][5] The insolubility in nonpolar solvents is typical for salts.[2]
Crystal Structure	Rhombohedral	
Space Group	R3m	The crystal structure is characterized by rotationally disordered C <sub>7</sub> rings.[6]
C-C Bond Length	139.1(1) pm	Refined as a regular heptagon. [6] For comparison, benzene C-C bonds are ~140 pm.[1]
UV-Vis Spectroscopy	λ <sub>max</sub> = 275 nm (in water)	[7]
Infrared Spectroscopy	Four bands of reasonable intensity are noted.	[7]

## Experimental Protocols

This section provides detailed methodologies for the determination of the key physical properties of **tropylium bromide** crystals.

## Synthesis and Purification

**Tropylium bromide** can be synthesized by the bromination of 1,3,5-cycloheptatriene.[3] The resulting product is then purified by crystallization.

#### Materials:

- 1,3,5-cycloheptatriene
- Carbon tetrachloride (CCl<sub>4</sub>)
- Bromine (Br<sub>2</sub>)
- Ethanol

#### Protocol:

- Reaction: Dissolve 1,3,5-cycloheptatriene in carbon tetrachloride.
- Bromination: Add bromine to the solution. This reaction should be performed in a fume hood with appropriate safety precautions.
- Solvent Removal: Remove the carbon tetrachloride solvent under vacuum.
- Heating: Heat the resulting residue in vacuo for several days to yield crude **tropylum bromide**.<sup>[3]</sup>
- Crystallization: Dissolve the crude product in hot ethanol and allow it to cool slowly. **Tropylum bromide** will crystallize as yellow prisms.<sup>[3]</sup>
- Isolation: Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

## X-ray Crystallography

This protocol outlines the single-crystal X-ray diffraction method used to determine the atomic and molecular structure of **tropylum bromide**.

#### Protocol:

- Crystal Selection and Mounting: Select a suitable, single crystal of **tropylum bromide** (typically >0.1 mm in all dimensions) with no visible cracks or imperfections.<sup>[8]</sup> Mount the crystal on a goniometer head.

- Data Collection:
  - Place the crystal in a stream of cold nitrogen (e.g., 100-110 K) to minimize thermal vibrations.
  - Position the goniometer in an X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Cu K $\alpha$  or Mo K $\alpha$  radiation).
  - Collect a series of diffraction patterns by rotating the crystal in the X-ray beam. The angles and intensities of the diffracted X-rays are recorded by a detector.[8][9]
- Data Processing:
  - Integrate the raw diffraction images to determine the intensity of each reflection.
  - Apply corrections for factors such as polarization and absorption.
  - Determine the unit cell parameters and the space group (R3m for **tropylum bromide**).[6]
- Structure Solution and Refinement:
  - Solve the "phase problem" to generate an initial electron density map.
  - Build an atomic model into the electron density map.
  - Refine the atomic positions and thermal parameters against the experimental data until the calculated and observed diffraction patterns show the best possible agreement.[10]  
For **tropylum bromide**, this involves refining the structure with rotationally disordered C<sub>7</sub> rings.[6]

## Melting Point Determination

The melting point is determined as a range, from the temperature at which the first drop of liquid appears to the temperature at which the sample is completely liquefied. A narrow melting range (0.5-1.0°C) is indicative of high purity.

Protocol (Capillary Method):

- Sample Preparation: Finely powder a small amount of dry **tropylum bromide** crystals.[11]  
Pack the powder into a capillary tube to a height of 1-2 mm.[7]
- Apparatus Setup: Place the capillary tube in a melting point apparatus (e.g., a Mel-Temp or Thiele tube).[3]
- Heating:
  - Heat the sample rapidly to determine an approximate melting point.[2]
  - Allow the apparatus to cool.
  - Using a fresh sample, heat again, but slow the rate of heating to 1-2°C per minute as the temperature approaches the approximate melting point.[3]
- Observation: Observe the sample through the magnifying lens.
- Recording: Record the temperature at which melting begins and the temperature at which the last crystal melts. This is the melting point range.

## Solubility Determination

This protocol determines the solubility of **tropylum bromide** in various solvents.

Materials:

- **Tropylum bromide**
- Test tubes
- Solvents: Deionized water, diethyl ether, carbon tetrachloride
- Vortex mixer

Protocol:

- Setup: Place approximately 25 mg of **tropylum bromide** into a small test tube.[6]
- Solvent Addition: Add 0.75 mL of the chosen solvent (e.g., water) in small portions.[6]

- Mixing: After each addition, shake the test tube vigorously or use a vortex mixer for 1-2 minutes.[\[12\]](#)
- Observation: Visually inspect the solution for the presence of undissolved solid.
- Classification:
  - Freely Soluble: If all the solid dissolves.
  - Sparingly Soluble: If a small portion of the solid dissolves.
  - Insoluble: If no significant amount of the solid dissolves.
- Repeat: Repeat the procedure for each solvent to be tested. **Tropylium bromide** is expected to be freely soluble in water but insoluble in nonpolar solvents like ether.[\[2\]](#)[\[3\]](#)

## UV-Vis Spectroscopy

This protocol is for obtaining the ultraviolet-visible absorption spectrum of **tropylium bromide** to determine its wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ).

Protocol:

- Solution Preparation: Prepare a dilute solution of **tropylium bromide** in deionized water. The concentration should be such that the maximum absorbance is within the optimal range of the spectrophotometer (typically 0.2 - 1.0 AU).
- Spectrophotometer Setup:
  - Turn on the UV-Vis spectrophotometer and its light sources (deuterium for UV, tungsten for visible). Allow the lamps to warm up for at least 30 minutes.[\[13\]](#)
  - Set the desired wavelength range for the scan (e.g., 200-400 nm).
- Baseline Correction:
  - Fill a quartz cuvette with the solvent (deionized water). This is the "blank."

- Place the blank in the reference and sample holders and run a baseline scan to zero the absorbance across the wavelength range.[14]
- Sample Measurement:
  - Rinse and fill the sample cuvette with the **tropylum bromide** solution.
  - Place the sample cuvette in the sample holder.
  - Run the spectral scan.
- Data Analysis: The resulting spectrum will be a plot of absorbance versus wavelength. Identify the wavelength at which the maximum absorbance occurs ( $\lambda_{\text{max}}$ ), which for the tropylum ion is 275 nm.[7]

## Infrared (IR) Spectroscopy

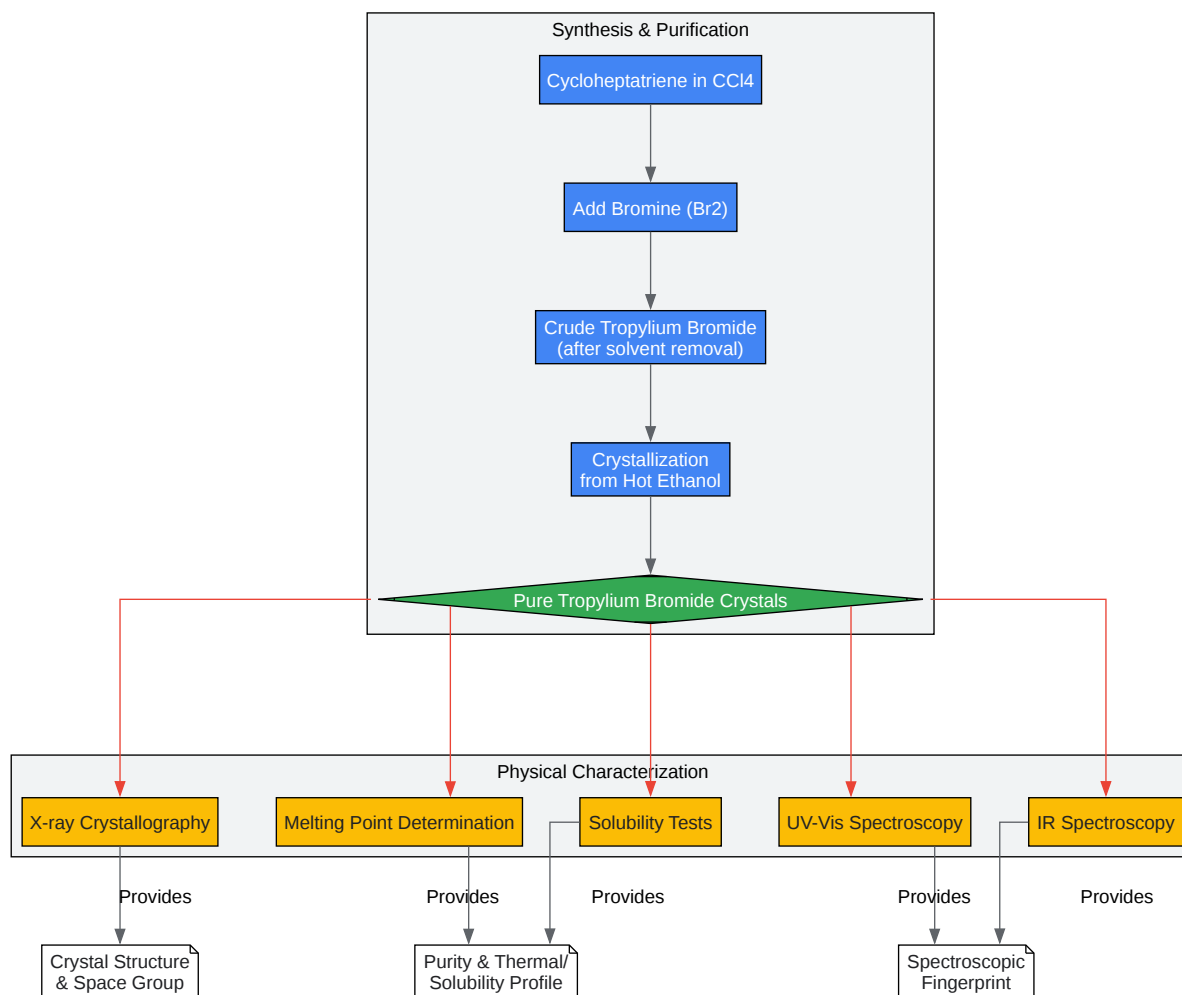
This protocol describes the use of an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory to obtain the infrared spectrum of solid **tropylum bromide**.

Protocol:

- Spectrometer Setup: Ensure the ATR accessory is installed in the FTIR spectrometer.
- Background Scan: Clean the ATR crystal surface with a suitable solvent (e.g., acetone or isopropanol) and allow it to dry completely.[15] Take a background spectrum of the empty crystal. This will be subtracted from the sample spectrum.[16]
- Sample Application: Place a small amount of finely powdered **tropylum bromide** crystals onto the center of the ATR crystal, ensuring complete coverage.[16]
- Sample Scan: Use the pressure arm to press the sample firmly and evenly against the crystal.[16] Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[15]
- Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the molecule's functional groups.

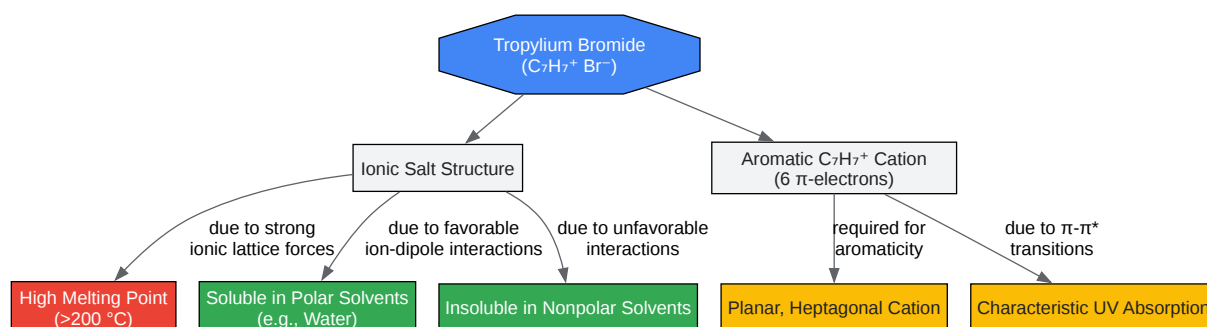
## Workflows and Logical Relationships

The following diagrams illustrate key workflows and relationships relevant to the study of **tropylium bromide**.



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Caption: Experimental workflow for the synthesis, purification, and physical characterization of tropylium bromide.



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Caption: Logical relationship between the structure of **tropylium bromide** and its observed physical properties.

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